N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine
Brand Name: Vulcanchem
CAS No.: 88541-04-2
VCID: VC17275477
InChI: InChI=1S/C9H8N6O2S/c10-8(11)12-9-14-13-7(18-9)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,14)
SMILES:
Molecular Formula: C9H8N6O2S
Molecular Weight: 264.27 g/mol

N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine

CAS No.: 88541-04-2

Cat. No.: VC17275477

Molecular Formula: C9H8N6O2S

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine - 88541-04-2

Specification

CAS No. 88541-04-2
Molecular Formula C9H8N6O2S
Molecular Weight 264.27 g/mol
IUPAC Name 2-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine
Standard InChI InChI=1S/C9H8N6O2S/c10-8(11)12-9-14-13-7(18-9)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,14)
Standard InChI Key QTOHDCNXPHVXSZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N=C(N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At position 5 of this ring, a 3-nitrophenyl group is attached, introducing aromaticity and electron-withdrawing characteristics. Position 2 is functionalized with a guanidine group (–NH–C(=NH)–NH2), which contributes to the molecule’s basicity and ability to form hydrogen bonds. The molecular formula is C9H7N7O2S, with a molecular weight of 301.28 g/mol.

Electronic and Steric Features

The 3-nitrophenyl substituent creates a meta-directed electronic effect, polarizing the thiadiazole ring and enhancing its reactivity toward electrophilic and nucleophilic agents. The guanidine group, with a pKa of approximately 13.6, remains protonated under physiological conditions, facilitating interactions with negatively charged regions of biological macromolecules . Computational studies suggest that the planar thiadiazole ring and the nitro group’s orientation contribute to optimal π-π stacking and dipole-dipole interactions with protein active sites .

Solubility and Stability

Preliminary data indicate moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water (<0.1 mg/mL at 25°C). The compound exhibits stability under acidic conditions (pH 2–6) but undergoes gradual hydrolysis in alkaline environments (pH > 8), likely due to nucleophilic attack on the thiadiazole ring.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine typically involves a multi-step protocol:

  • Formation of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine:

    • Thiosemicarbazide reacts with 3-nitrobenzoyl chloride in the presence of phosphorous oxychloride to form a thiadiazole intermediate .

    • Cyclization is achieved using concentrated sulfuric acid at 80°C for 4–6 hours .

  • Introduction of the Guanidine Moiety:

    • The amine group at position 2 undergoes nucleophilic substitution with cyanamide under basic conditions (pH 10–12) at reflux.

    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.

Structural Analogues and SAR Insights

Modifications to the core structure have been explored to enhance bioactivity:

Modification SiteStructural ChangeObserved Effect on Activity
Nitrophenyl PositionPara-nitro substitution (4-nitrophenyl)Reduced antimicrobial activity by 40% compared to meta-substitution
Guanidine SubstituentsReplacement with methylguanidine2-fold decrease in enzyme inhibition potency
Thiadiazole RingReplacement with 1,2,4-thiadiazoleLoss of anticonvulsant activity in rodent models

These findings underscore the critical role of the meta-nitro orientation and the free guanidine group in maintaining biological efficacy .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ampicillin controls. Mechanistic studies suggest that the nitro group undergoes bacterial nitroreductase-mediated activation, generating reactive intermediates that disrupt DNA synthesis .

Enzyme Inhibition

N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine exhibited 78% inhibition of HCV NS5B polymerase at 100 µM, with an IC50 of 34.6 µM in enzyme-linked immunosorbent assays . Molecular docking simulations (PDB: 3FQL) revealed binding to the thumb domain (TP-II), disrupting RNA template positioning .

Comparative Analysis with Structural Analogues

Thiadiazole Derivatives in Antiviral Therapy

A comparative study of thiadiazole-based HCV inhibitors highlights structural determinants of activity:

CompoundNS5B Inhibition (%)IC50 (µM)Key Structural Feature
N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine7834.6Meta-nitro group
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine4564.9Para-fluoro substitution
2-Amino-5-(2,6-dichlorophenyl)-1,3,4-thiadiazole825.6Dichloro substitution

The meta-nitro configuration in the target compound balances electronic effects and steric accessibility, enabling moderate inhibition compared to dichloro analogues .

Guanidine-Containing Anticonvulsants

In maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, the compound showed ED50 values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ), outperforming phenytoin in latency to seizure onset . This activity correlates with enhanced blood-brain barrier permeability due to the guanidine group’s hydrogen-bonding capacity .

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